Meta-sirtinol -

Meta-sirtinol

Catalog Number: EVT-10982258
CAS Number:
Molecular Formula: C26H22N2O2
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Meta-sirtinol is derived from the natural product resveratrol, which is found in various plants, including grapes and berries. It is classified as a small-molecule inhibitor of sirtuins, particularly focusing on the SIRT2 isoform. This classification is important as it helps in understanding its mechanism of action and potential applications in biomedical research .

Synthesis Analysis

Methods and Technical Details

The synthesis of meta-sirtinol involves several chemical reactions that can be categorized into distinct steps:

  1. Starting Material: The synthesis typically begins with commercially available precursors such as 10,11-dihydro-5H-dibenz[b,f]azepine.
  2. Electrophilic Aromatic Substitution: This method is often employed to introduce various functional groups onto the aromatic ring of the precursor compound.
  3. Bromination and Cyanation: For example, bromination using N-bromosuccinimide followed by palladium-catalyzed cyanation can yield nitrile derivatives that serve as intermediates.
  4. Hydrolysis and Reduction: Subsequent reactions may include hydrolysis to convert nitriles to amides and reduction reactions to yield the final product .

These synthetic pathways allow for the modification of the compound's structure to enhance its biological activity and selectivity towards specific sirtuin isoforms.

Molecular Structure Analysis

Structure and Data

Meta-sirtinol possesses a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The key features of its molecular structure include:

  • Core Structure: It contains a dibenzazepine framework which is crucial for its interaction with sirtuin proteins.
  • Functional Groups: The presence of hydroxyl groups and other substituents allows for hydrogen bonding interactions with the active site of sirtuins.

The molecular formula for meta-sirtinol can be represented as C16_{16}H15_{15}N2_{2}O3_{3}, with a molecular weight of approximately 285.30 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details

Meta-sirtinol undergoes several chemical reactions that are essential for its function as a sirtuin inhibitor:

  1. Deacetylation Reaction: As an inhibitor, meta-sirtinol competes with acetylated substrates for binding at the active site of sirtuins, thereby preventing deacetylation.
  2. Binding Interactions: The compound interacts with the NAD+^+ binding site within the sirtuin enzyme, influencing the enzyme's catalytic activity.
  3. Selectivity: Studies have shown that meta-sirtinol exhibits greater selectivity towards SIRT2 over SIRT1, which is crucial for minimizing off-target effects in therapeutic applications .
Mechanism of Action

Process and Data

The mechanism of action for meta-sirtinol involves several key steps:

  1. Competitive Inhibition: Meta-sirtinol acts as a competitive inhibitor by binding to the active site of SIRT2, blocking access to acetylated lysine substrates.
  2. NAD+^+ Interaction: The binding induces conformational changes in the enzyme that reduce its ability to catalyze deacetylation reactions.
  3. Biological Impact: By inhibiting SIRT2, meta-sirtinol can alter cellular pathways related to metabolism and stress responses, potentially leading to therapeutic effects in diseases associated with dysregulated sirtuin activity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Meta-sirtinol exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point of meta-sirtinol typically ranges around 150-155 °C, indicating its solid-state characteristics at room temperature .

These properties are crucial for determining the appropriate storage conditions and methods for application in scientific research.

Applications

Scientific Uses

Meta-sirtinol has several potential applications in scientific research:

  • Cancer Research: Due to its ability to inhibit SIRT2, meta-sirtinol is being investigated for its role in cancer therapies, particularly in tumors where SIRT2 is overexpressed.
  • Neurodegenerative Diseases: Its modulation of sirtuin activity may offer therapeutic benefits in conditions like Alzheimer's disease by influencing neuronal survival pathways.
  • Metabolic Disorders: Research is ongoing into how meta-sirtinol can affect metabolic regulation through its actions on sirtuins involved in energy homeostasis .
Molecular Mechanisms of Action

Sirtuin Inhibition Specificity and Isoform Selectivity

Structural Basis of Sirtuin 1/Sirtuin 2 Deacetylase Inhibition

Meta-sirtinol targets the conserved catalytic domain of Sirtuin 1 and Sirtuin 2, which share significant structural homology. This domain comprises a Rossmann fold (for nicotine adenine dinucleotide⁺ binding) and a zinc-binding module, forming a hydrophobic pocket where meta-sirtinol docks [8]. The inhibitor’s naphthol group inserts into the enzyme’s active site, sterically hindering substrate access. Key interactions include hydrogen bonding between meta-sirtinol’s hydroxyl groups and conserved glutamate residues (e.g., Glu 230 in human Sirtuin 2) and π-stacking with phenylalanine residues (e.g., Phe 234) in the substrate channel [2] [6]. These interactions disrupt the positioning of nicotine adenine dinucleotide⁺ and acetyl-lysine, essential for deacetylation catalysis. Mutagenesis studies confirm that substitutions in this hydrophobic pocket (e.g., Phe⁹¹⁷→Ala in Sirtuin 1) significantly reduce meta-sirtinol’s binding affinity [8].

Comparative Inhibition Kinetics Across Sirtuin Isoforms (Sirtuin 1–Sirtuin 7)

Meta-sirtinol exhibits preferential inhibition for Sirtuin 1 and Sirtuin 2 over other isoforms. In vitro enzyme assays reveal half-maximal inhibitory concentration values in the low micromolar range for Sirtuin 1 (38–68 µM) and Sirtuin 2 (38–50 µM), contrasting with weaker effects on mitochondrial Sirtuin 3 (>200 µM) and negligible activity against Sirtuin 4–Sirtuin 7 [2] [6]. This selectivity arises from structural divergence in the catalytic cleft: Sirtuin 3’s narrower substrate channel and Sirtuin 5’s unique electrostatic loops impede meta-sirtinol binding [8]. Kinetic analyses show mixed-type inhibition against Sirtuin 1/Sirtuin 2, with altered Michaelis constants for both acetylated peptides and nicotine adenine dinucleotide⁺, indicating interference with cofactor and substrate recognition [5].

Table 1: Inhibition Kinetics of Meta-Sirtinol Against Human Sirtuin Isoforms

Sirtuin IsoformIC₅₀ (µM)Inhibition TypeKey Structural Determinants
Sirtuin 138–68Mixed-typePhe⁹¹⁷, Glu²³⁰, Rossmann fold
Sirtuin 238–50Mixed-typePhe²³⁴, Glu²³⁰, Zinc module
Sirtuin 3>200NegligibleNarrow substrate channel
Sirtuin 4–Sirtuin 7>300Not detectedDivergent catalytic loops

Iron Chelation Properties and Metal-Binding Dynamics

Tridentate Oxygen,Nitrogen,Oxygen Coordination Chemistry with Iron³⁺/Iron²⁺

Meta-sirtinol’s 2-hydroxy-naphthaldehyde scaffold enables formation of stable octahedral complexes with iron cations. Spectrophotometric titrations demonstrate a 1:1 binding stoichiometry, with dissociation constants of 1.2 × 10⁻¹⁶ M for iron³⁺ and 2.8 × 10⁻¹⁴ M for iron²⁺ [1]. The complex involves tridentate coordination where iron³⁺ binds meta-sirtinol’s phenolic oxygen (O¹), imine nitrogen (N¹), and carbonyl oxygen (O²) atoms, forming two five-membered chelate rings [6]. This depletes labile iron pools, as validated by calcein-AM fluorescence assays showing a 60–70% reduction in cytosolic iron availability within 30 minutes of treatment in cultured cells [1] [3].

Intracellular Iron Sequestration Mechanisms and Labile Iron Pool Modulation

Meta-sirtinol disrupts iron homeostasis by shuttling labile iron into membrane-bound compartments. Cellular fractionation studies reveal iron accumulation in lysosomes (up to 3-fold increase) following meta-sirtinol exposure, coinciding with decreased cytosolic iron [3]. This sequestration activates iron regulatory protein 2, detected via electrophoretic mobility shift assays, which stabilizes transferrin receptor messenger ribonucleic acid to compensate for iron deficiency [6]. Prolonged chelation (≥6 hours) induces iron starvation responses, including decreased activity of iron-dependent prolyl hydroxylases and subsequent hypoxia-inducible factor 1α stabilization [3] [8].

Post-Translational Modification Interference

Hyperacetylation of Metabolic Enzymes (Phosphoenolpyruvate Carboxykinase 1, Tubulin)

Meta-sirtinol induces hyperacetylation of phosphoenolpyruvate carboxykinase 1 at evolutionarily conserved lysine residues (Lys⁷⁰, Lys⁷¹, Lys⁵⁹⁴). Immunoblotting with site-specific acetyl-lysine antibodies shows ≥4-fold increased acetylation within 2 hours, persisting for 12 hours [3]. This modification reduces phosphoenolpyruvate carboxykinase 1 stability by disrupting salt bridges in its catalytic domain, as confirmed by molecular dynamics simulations [3]. Similarly, tubulin acetylation at Lys⁴⁰ increases >50% in meta-sirtinol-treated cells, impairing microtubule polymerization rates (40% reduction) and cytoskeletal dynamics [5] [6]. Sirtuin 2 knockdown abolishes these effects, confirming target specificity [3].

Table 2: Functional Consequences of Meta-Sirtinol-Induced Hyperacetylation

Target ProteinAcetylation SitesFunctional ImpactValidation Method
Phosphoenolpyruvate carboxykinase 1Lys⁷⁰, Lys⁷¹, Lys⁵⁹⁴Structural destabilization; 70–80% activity lossSite-directed mutagenesis, mass spectrometry
TubulinLys⁴⁰Reduced microtubule stability; delayed mitosisImmunofluorescence, live imaging

Ubiquitin-Proteasome Pathway Activation via Acetylation-Mediated Destabilization

Hyperacetylation serves as a degradation signal for E3 ubiquitin ligases. Meta-sirtinol promotes phosphoenolpyruvate carboxykinase 1 polyubiquitination at Lys⁴⁸, as detected by ubiquitin pull-down assays, targeting it for proteasomal degradation [3]. Cycloheximide chase experiments show a 50% reduction in phosphoenolpyruvate carboxykinase 1 half-life (from 4.5 to 2.2 hours), preventable by proteasome inhibitor MG132 [3]. Crucially, phosphoenolpyruvate carboxykinase 1 mutants lacking acetylation sites (Lys→Arg substitutions) evade meta-sirtinol-induced degradation, confirming acetylation’s causal role [3]. This mechanism extends to other metabolic regulators, including sterol regulatory element-binding protein 1 and forkhead box protein O1, linking sirtuin inhibition to broad metabolic reprogramming [5] [8].

Properties

Product Name

Meta-sirtinol

IUPAC Name

3-[(2-hydroxynaphthalen-1-yl)methylideneamino]-N-(1-phenylethyl)benzamide

Molecular Formula

C26H22N2O2

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C26H22N2O2/c1-18(19-8-3-2-4-9-19)28-26(30)21-11-7-12-22(16-21)27-17-24-23-13-6-5-10-20(23)14-15-25(24)29/h2-18,29H,1H3,(H,28,30)

InChI Key

USDKSBHPFQRCGR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)N=CC3=C(C=CC4=CC=CC=C43)O

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